Cas no 1046136-35-9 (1-(methylsulfonyl)-D-Proline)

1-(methylsulfonyl)-D-Proline 化学的及び物理的性質
名前と識別子
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- 1-(methylsulfonyl)-D-Proline
- 1046136-35-9
- SCHEMBL3153775
- (2R)-1-methanesulfonylpyrrolidine-2-carboxylic acid
- (2R)-1-methylsulfonylpyrrolidine-2-carboxylic acid
- 1-(methylsulfonyl)-D-proline
- (R)-1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid
- AKOS017336174
-
- MDL: MFCD17271614
- インチ: InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
- InChIKey: OGVCJOXRWBEJDW-RXMQYKEDSA-N
- SMILES: CS(=O)(=O)N1CCC[C@@H]1C(=O)O
計算された属性
- 精确分子量: 193.04087901Da
- 同位素质量: 193.04087901Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 83.1Ų
1-(methylsulfonyl)-D-Proline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00J3C6-1g |
1-(methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 1g |
$285.00 | 2023-12-26 | |
A2B Chem LLC | AI89990-500mg |
1-(methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 500mg |
$214.00 | 2024-04-20 | |
Aaron | AR00J3KI-250mg |
1-(Methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 250mg |
$145.00 | 2025-02-13 | |
A2B Chem LLC | AI89990-1g |
1-(methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 1g |
$319.00 | 2024-04-20 | |
1PlusChem | 1P00J3C6-250mg |
1-(methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 250mg |
$135.00 | 2023-12-26 | |
Aaron | AR00J3KI-500mg |
1-(Methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 500mg |
$218.00 | 2025-02-13 | |
1PlusChem | 1P00J3C6-500mg |
1-(methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 500mg |
$195.00 | 2023-12-26 | |
Aaron | AR00J3KI-1g |
1-(Methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 1g |
$327.00 | 2025-02-13 | |
A2B Chem LLC | AI89990-250mg |
1-(methylsulfonyl)-D-proline |
1046136-35-9 | 97% | 250mg |
$144.00 | 2024-04-20 |
1-(methylsulfonyl)-D-Proline 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
1-(methylsulfonyl)-D-Prolineに関する追加情報
1-(Methylsulfonyl)-D-Proline: A Comprehensive Overview
1-(Methylsulfonyl)-D-Proline (CAS No. 1046136-35-9) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and biotechnology. This compound is a derivative of proline, a naturally occurring amino acid, with a methylsulfonyl group attached to the nitrogen atom. The methylsulfonyl group introduces unique chemical properties, making this compound highly versatile in various applications.
Proline itself is a cyclic secondary amine, and its D-isomer is less common in nature compared to the L-isomer. However, D-proline derivatives have shown promise in asymmetric synthesis and enantioselective catalysis. The addition of the methylsulfonyl group further enhances the compound's reactivity and selectivity, making it a valuable tool in modern organic synthesis.
Recent studies have highlighted the potential of 1-(methylsulfonyl)-D-Proline in drug discovery. Its chiral center allows for the creation of enantiomerically pure compounds, which are crucial in developing biologically active molecules. Researchers have explored its role as a building block for peptide synthesis, where its methylsulfonyl group serves as a protecting group for amino functionalities. This has led to improved yields and selectivity in peptide bond formation.
In addition to its synthetic applications, 1-(methylsulfonyl)-D-Proline has been investigated for its biological activity. Preclinical studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties. The methylsulfonyl group is known to enhance bioavailability and stability, which are critical factors in drug development.
The synthesis of 1-(methylsulfonyl)-D-Proline involves multi-step reactions that require precise control over stereochemistry. Researchers have developed efficient methods to prepare this compound, including asymmetric catalysis and enzymatic approaches. These advancements have significantly reduced production costs and improved scalability.
From an environmental perspective, the use of 1-(methylsulfonyl)-D-Proline in green chemistry has been explored. Its ability to act as a catalyst in environmentally friendly reactions has positioned it as a sustainable alternative to traditional reagents. This aligns with the growing demand for eco-friendly chemical processes in the pharmaceutical industry.
In conclusion, 1-(Methylsulfonyl)-D-Proline (CAS No. 1046136-35-9) is a multifaceted compound with applications spanning organic synthesis, drug discovery, and green chemistry. Its unique properties derived from the methylsulfonyl group make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, its role in advancing science and technology is expected to grow significantly.
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